molecular formula C14H13NO2 B1586185 Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate CAS No. 400747-22-0

Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B1586185
CAS No.: 400747-22-0
M. Wt: 227.26 g/mol
InChI Key: MUWVXRUNXXPZQY-UHFFFAOYSA-N
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Description

Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a methyl ester at the 3-position of one phenyl ring and an amino (-NH₂) group at the 4'-position of the second ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. For example, derivatives of this scaffold have been evaluated for GPBAR1 activity (a G-protein-coupled bile acid receptor involved in metabolic regulation) and as inhibitors of c-Myc–Max dimerization, a target in oncology . Its amino group enhances solubility and enables further functionalization, such as acetylation or coupling reactions .

Properties

IUPAC Name

methyl 3-(4-aminophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWVXRUNXXPZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362672
Record name Methyl 4'-amino[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400747-22-0
Record name Methyl 4'-amino[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Aminobiphenyl-3-carboxylic acid methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4’-amino-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .

Industrial Production Methods: In industrial settings, the production of Methyl 4’-amino-[1,1’-biphenyl]-3-carboxylate often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 4’-amino-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4’-amino-[1,1’-biphenyl]-3-carboxylate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Methyl 4’-amino-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, affecting their activity and stability .

Comparison with Similar Compounds

Amino-Substituted Analogs

  • Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate: The amino group at the 3'-position instead of 4' alters steric and electronic interactions. This positional isomer may exhibit distinct binding affinities in biological targets .
  • Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride: The addition of a fluoro substituent at the 4-position increases electronegativity and metabolic stability. The hydrochloride salt form improves aqueous solubility .

Electron-Withdrawing Group (EWG) Analogs

  • Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate: The nitro (-NO₂) group is a strong EWG, reducing electron density on the biphenyl system. This derivative is often an intermediate for synthesizing the 4'-amino analog via reduction .
  • Methyl 4'-cyano-[1,1'-biphenyl]-3-carboxylate: The cyano (-CN) group provides moderate electron withdrawal and is used in click chemistry or as a hydrogen-bond acceptor in drug design .

Electron-Donating Group (EDG) Analogs

  • Methyl 3'-methoxy-[1,1'-biphenyl]-3-carboxylate : A single methoxy group at the 3'-position offers a balance of solubility and lipophilicity .

Halogenated and Complex Derivatives

  • Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate : The trifluoromethyl (-CF₃) group enhances metabolic stability and bioavailability by resisting oxidative degradation .
  • 3JC48-3 (Methyl 4'-methyl-5-(7-nitrobenzooxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate) : This derivative incorporates a nitrobenzooxadiazolyl group, enabling fluorescence-based tracking and potent inhibition of c-Myc–Max dimerization (IC₅₀ = 0.8 μM) .

Physicochemical and Pharmacological Properties

Structural and Electronic Effects

  • Amino Group: The -NH₂ group in Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate donates electrons via resonance, increasing the electron density of the biphenyl system. This enhances hydrogen-bonding capacity, critical for target engagement in GPBAR1 activation .
  • Nitro vs. Amino: Replacing -NH₂ with -NO₂ (as in Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate) reverses electronic effects, reducing basicity and altering binding modes .

Biological Activity

Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family, characterized by an amino group at the 4' position and a carboxylate ester group at the 3 position of the biphenyl structure. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H13_{13}N O2_{2}
  • IUPAC Name : Methyl 4-amino-3-carboxy-[1,1'-biphenyl]
  • Functional Groups : Amino group (-NH2_2), Carboxylate ester (-COOCH3_3)

The unique combination of functional groups in this compound contributes to its diverse reactivity and potential applications in various fields.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating that this compound might possess similar properties.
  • Enzyme Inhibition : The compound is under investigation for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development.

The biological activity of this compound is thought to arise from its ability to interact with various biological targets:

  • Protein Binding : The aromatic nature of the biphenyl structure allows for π-π stacking interactions with amino acid residues in proteins.
  • Nucleic Acid Interactions : The compound may also interact with nucleic acids through hydrogen bonding, potentially influencing gene expression or protein synthesis.

Case Studies

  • In Vitro Studies :
    • A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated significant inhibition of cell proliferation at concentrations above 10 µM. The mechanism was attributed to apoptosis induction mediated by mitochondrial pathways.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced inflammation markers in serum after administration of the compound over a two-week period. Histological analysis revealed decreased immune cell infiltration in affected tissues.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 4-AminobiphenylLacks carboxylate groupModerate anti-cancer activity
Methyl 4-Hydroxy-[1,1'-biphenyl]-3-carboxylateHydroxyl instead of amino groupAntioxidant properties
Methyl 4-Nitro-[1,1'-biphenyl]-3-carboxylateNitro group presencePotential mutagenicity

The structural variations among these compounds significantly influence their biological activities and applications.

Research Findings

Recent studies have highlighted the following findings related to this compound:

  • Synthesis and Characterization : The synthesis involves multiple steps including nucleophilic substitution reactions. Characterization techniques such as NMR and mass spectrometry confirm the purity and identity of the synthesized compound.
  • Biological Assays : High-throughput screening assays have been employed to evaluate the compound's efficacy against various targets. Results indicate promising activity against specific cancer types and inflammatory pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate
Reactant of Route 2
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Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate

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